molecular formula C17H19N3O2S2 B6271380 8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2224038-64-4

8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B6271380
CAS RN: 2224038-64-4
M. Wt: 361.5
InChI Key:
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Description

The compound contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Molecular Structure Analysis

The thiadiazole ring in the compound has a mesoionic character, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . The nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their activity .


Chemical Reactions Analysis

Thiadiazole derivatives display a broad spectrum of biological activities, which is attributed to their ability to interact strongly with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. Thiadiazoles are known to have good liposolubility, which is most likely attributed to the presence of the sulfur atom .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene' involves the synthesis of the key intermediate, 8-azabicyclo[3.2.1]oct-2-ene, followed by the introduction of the 5-methanesulfonyl-1,3,4-thiadiazol-2-ylmethyl group at the 8-position and the phenyl group at the 3-position.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzyl bromide", "Sodium hydride", "2,5-dimethoxytetrahydrofuran", "Phenylboronic acid", "5-methanesulfonyl-1,3,4-thiadiazole" ], "Reaction": [ "Step 1: Synthesis of 8-azabicyclo[3.2.1]oct-2-ene by cyclization of cyclohexanone and ammonium acetate in the presence of sodium hydride.", "Step 2: Protection of the nitrogen atom in 8-azabicyclo[3.2.1]oct-2-ene with benzyl bromide to form the corresponding benzylated intermediate.", "Step 3: Introduction of the 5-methanesulfonyl-1,3,4-thiadiazol-2-ylmethyl group at the 8-position of the benzylated intermediate using 5-methanesulfonyl-1,3,4-thiadiazole and a suitable coupling agent.", "Step 4: Introduction of the phenyl group at the 3-position of the intermediate using phenylboronic acid and a suitable palladium catalyst.", "Step 5: Deprotection of the benzyl group using a suitable reagent to obtain the final product, '8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene'." ] }

CAS RN

2224038-64-4

Product Name

8-[(5-methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5

Purity

91

Origin of Product

United States

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